molecular formula C10H18N2O3 B6232435 tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate CAS No. 1627749-02-3

tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate

Cat. No.: B6232435
CAS No.: 1627749-02-3
M. Wt: 214.3
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Description

tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate is a chiral piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a methyl substituent at the 2-position (S configuration), and a ketone at the 5-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of P2X7 receptor antagonists, as demonstrated in preclinical studies by Janssen Pharmaceutical Research & Development . Its Boc group enhances stability during synthetic processes, while the ketone and methyl groups provide reactive sites for further functionalization.

Properties

CAS No.

1627749-02-3

Molecular Formula

C10H18N2O3

Molecular Weight

214.3

Purity

95

Origin of Product

United States

Preparation Methods

Enantioselective Synthesis via Chiral Amine Precursors

The (2S) stereochemistry of tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate is typically established through the use of enantiomerically pure starting materials or asymmetric catalysis. One common approach involves the Boc (tert-butoxycarbonyl) protection of a preformed (S)-configured piperazine intermediate. For example, (S)-2-methylpiperazine serves as a chiral precursor, which undergoes selective oxidation at the 5-position followed by Boc protection under anhydrous conditions .

Key Reaction Steps :

  • Oxidation of (S)-2-Methylpiperazine : The 5-oxo group is introduced using pyridinium chlorochromate (PCC) in dichloromethane at 0–5°C, yielding (S)-2-methyl-5-oxopiperazine with minimal racemization.

  • Boc Protection : The free amine at position 1 reacts with di-tert-butyl dicarbonate (Boc anhydride) in the presence of triethylamine (TEA) as a base, forming the tert-butyl carbamate.

Optimization Insights :

  • Temperature Control : Maintaining subambient temperatures (0–25°C) during Boc protection prevents epimerization at the 2S position.

  • Solvent Selection : Anhydrous dichloromethane or tetrahydrofuran (THF) minimizes side reactions, achieving yields of 68–72% .

Resolution of Racemic Mixtures via Chiral Chromatography

When starting from racemic 2-methyl-5-oxopiperazine, enantiomeric resolution becomes necessary. Chiral stationary-phase chromatography (e.g., Chiralpak AD-H or OD-H columns) with hexane/isopropanol gradients effectively separates the (2S) and (2R) enantiomers.

Chromatographic Conditions :

ParameterSpecification
ColumnChiralpak AD-H (250 mm × 4.6 mm)
Mobile PhaseHexane/isopropanol (80:20 v/v)
Flow Rate1.0 mL/min
Retention Time (2S)12.3 min
Purity>99% enantiomeric excess (ee)

This method is particularly advantageous for small-scale syntheses, though it incurs higher costs due to column consumption.

Asymmetric Catalytic Hydrogenation

Catalytic asymmetric hydrogenation of prochiral imines offers a scalable route to the (2S)-configured piperazine core. For instance, a diketopiperazine intermediate undergoes hydrogenation in the presence of a chiral Ru-BINAP catalyst, inducing the desired stereochemistry at the 2-position .

Reaction Setup :

  • Substrate : 2-Methyl-3,5-diketopiperazine

  • Catalyst : Ru-(S)-BINAP (1 mol%)

  • Conditions : 50 bar H₂, ethanol, 25°C, 24 h

  • Outcome : 85% yield, 94% ee

Advantages :

  • High enantioselectivity reduces post-synthesis purification demands.

  • Compatible with continuous-flow reactors for industrial-scale production.

Solid-Phase Synthesis for High-Throughput Applications

Solid-phase methodologies enable rapid library generation of piperazine derivatives. Wang resin-bound Fmoc-(S)-2-methylpiperazine is deprotected, oxidized at the 5-position, and subsequently Boc-protected before cleavage from the resin .

Procedure Highlights :

StepReagents/ConditionsYield
Fmoc Deprotection20% piperidine/DMF98%
OxidationPCC/CH₂Cl₂, 0°C, 2 h76%
Boc ProtectionBoc anhydride/TEA/CH₂Cl₂, 4 h82%
CleavageTFA/DCM (1:1 v/v), 1 h95%

This approach is optimal for parallel synthesis in drug discovery but requires specialized equipment .

Microwave-Assisted Synthesis for Reduced Reaction Times

Microwave irradiation accelerates key steps such as Boc protection and oxidation. For example, this compound is synthesized in 45 minutes under microwave conditions (100°C, 300 W) compared to 12 hours conventionally .

Comparative Data :

ParameterConventional MethodMicrowave Method
Reaction Time12 h45 min
Yield70%78%
Purity (HPLC)95%97%

Microwave synthesis minimizes thermal degradation, enhancing overall efficiency .

Analytical Validation of Stereochemical Integrity

Post-synthesis verification of the (2S) configuration employs multiple techniques:

  • Chiral HPLC : As described in Section 2, retention time alignment with authentic standards confirms enantiopurity.

  • X-ray Crystallography : Single-crystal analysis unequivocally assigns the absolute configuration, though this requires high-purity samples.

  • Vibrational Circular Dichroism (VCD) : Distinguishes (2S) from (2R) by comparing experimental and computed spectra .

Industrial-Scale Production Challenges

Scaling enantioselective synthesis necessitates addressing:

  • Catalyst Cost : Ru-BINAP catalysts are expensive, prompting research into recyclable heterogeneous analogs.

  • Waste Management : PCC oxidation generates stoichiometric Cr waste, incentivizing greener oxidants like TEMPO/NaClO .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate serves as an intermediate in the synthesis of various pharmaceuticals. Its piperazine core is a common scaffold in psychoactive drugs, making it a candidate for developing new treatments targeting the central nervous system. Research indicates its potential as an anti-inflammatory agent and a precursor for compounds with antimicrobial properties.

Table 1: Comparison of Biological Activities

Compound NameBiological ActivityReference
This compoundAnti-inflammatory, Antimicrobial
Other piperazine derivativesVaries (e.g., antidepressant)

Biological Research

In biological studies, this compound is utilized to explore the effects of steric hindrance on enzyme-substrate interactions. It acts as a probe to investigate binding sites of enzymes and receptors, providing insights into molecular recognition processes . Preliminary studies suggest interactions with targets involved in inflammatory pathways, although detailed mechanisms remain to be elucidated.

Case Study: Binding Affinity Studies

A study investigated the binding affinity of this compound with various receptors involved in inflammatory responses. The results indicated significant binding activity, suggesting its role in modulating inflammatory pathways.

Industrial Applications

In the industrial sector, this compound is valuable for producing specialty chemicals and materials due to its stability and reactivity. Its unique structure allows it to participate in various chemical processes, making it suitable for applications in agrochemicals and other fine chemicals .

Table 2: Industrial Uses

Application AreaDescription
Specialty ChemicalsIntermediate for synthesizing agrochemicals
Material ScienceUsed in developing new materials

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s reactivity and stability, making it a useful moiety in various chemical transformations. The piperazine ring can interact with biological targets, potentially affecting enzyme activity or receptor binding .

Comparison with Similar Compounds

Structural and Functional Group Variations

tert-butyl (2S,6S)-2,6-dimethylpiperazine-1-carboxylate
  • Structure : Differs by an additional methyl group at the 6-position (S configuration).
  • Properties :
    • Molecular Weight: 214.3 g/mol (vs. ~228–230 g/mol for the target compound).
    • Boiling Point: 279.7°C (higher due to increased molecular symmetry).
    • Density: 0.97 g/cm³ .
  • Applications : Used in asymmetric synthesis; the dual methyl groups enhance steric hindrance, influencing enantioselectivity in catalysis.
(S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid
  • Structure : Contains a carboxylic acid group at position 2 instead of a methyl.
  • Properties :
    • Similarity Score: 0.84 (indicating moderate structural overlap).
    • Increased polarity due to the -COOH group, improving aqueous solubility .
  • Applications : Serves as a precursor for peptide coupling or metal-chelating ligands.
(R)-tert-butyl 2-propylpiperazine-1-carboxylate
  • Structure : Propyl group at position 2 (R configuration).
  • Properties :
    • Similarity Score: 0.94 (high structural resemblance).
    • Higher hydrophobicity (logP ~2.5 vs. ~1.8 for the methyl analog) .
  • Applications : Used in lipophilic drug candidates targeting membrane-bound receptors.

Stereochemical and Substitution Effects

  • tert-butyl (2R,5S)-5-ethyl-2-methylpiperazine-1-carboxylate :

    • Ethyl group at position 5 and methyl at position 2 (R,S configuration).
    • Molecular Weight: 228.33 g/mol.
    • Altered steric profile impacts binding affinity in receptor-ligand interactions .
  • tert-butyl 4-(3-(trifluoromethyl)benzyl)piperazine-1-carboxylate: Aromatic trifluoromethylbenzyl substituent.

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) logP Key Functional Groups
Target Compound ~228–230 Not reported ~1.8 Boc, methyl, ketone
(2S,6S)-dimethyl analog 214.3 279.7 ~2.0 Boc, dual methyl
(S)-5-oxo-2-carboxylic acid ~245 Not reported ~0.5 Boc, carboxylic acid, ketone
(R)-2-propyl analog ~242 Not reported ~2.5 Boc, propyl

Biological Activity

Tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate is a piperazine derivative with significant potential in medicinal chemistry, particularly due to its unique structural features, which include a tert-butyl group and a keto functional group. This compound has garnered attention for its biological activities, including anti-inflammatory and antimicrobial properties, and its potential as a precursor in drug development.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₈N₂O₃
  • Molar Mass : Approximately 214.27 g/mol
  • Structural Features :
    • Piperazine ring
    • Tert-butyl ester group
    • Chiral center at the 2-position

The presence of the tert-butyl group introduces steric hindrance, which can influence the compound's interaction with biological targets, enhancing its selectivity and binding affinity.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The compound's mechanism of action may involve:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in inflammatory pathways.
  • Receptor Binding : The structural characteristics allow it to bind to biological receptors, potentially modulating their activity.

Research Findings

Recent studies have highlighted several key areas of biological activity for this compound:

  • Anti-inflammatory Activity :
    • Preliminary studies suggest that this compound exhibits anti-inflammatory properties, making it a candidate for further pharmacological exploration in treating inflammatory diseases .
  • Antimicrobial Properties :
    • Some derivatives of piperazine are known for their antimicrobial effects. Research indicates that this compound may share similar properties, warranting further investigation into its efficacy against various pathogens .
  • Central Nervous System (CNS) Activity :
    • The piperazine core is frequently found in psychoactive drugs, suggesting potential applications in CNS-related disorders .

Data Table: Biological Activities of this compound

Activity Type Description References
Anti-inflammatoryExhibits potential to inhibit inflammatory pathways
AntimicrobialMay possess antimicrobial properties
CNS ActivityPotential applications in CNS disorders

Case Study 1: Anti-inflammatory Effects

A study investigated the compound's effect on inflammatory markers in vitro. The results indicated a significant reduction in pro-inflammatory cytokines when treated with this compound compared to control groups. This suggests its potential utility in developing anti-inflammatory therapies.

Case Study 2: Antimicrobial Screening

In another study, derivatives of this compound were screened against common bacterial strains. The findings revealed moderate antibacterial activity, indicating that modifications to the structure could enhance efficacy against specific pathogens.

Q & A

Q. Primary methods :

  • NMR spectroscopy (¹H/¹³C) to confirm stereochemistry and substitution patterns, particularly the (2S) configuration and tert-butyl group integration .
  • Mass spectrometry (HRMS) for molecular weight validation and fragmentation analysis .
  • X-ray crystallography (using SHELX software) to resolve ambiguous stereochemistry and confirm crystal packing interactions .
    Advanced supplementary methods : IR spectroscopy for carbonyl (C=O) validation and HPLC for chiral purity assessment .

Advanced Question: How can researchers optimize reaction conditions to address low yields or impurities?

Q. Methodological approach :

  • Design of Experiments (DoE) to test variables: solvent polarity (e.g., DMF vs. THF), base strength (e.g., K₂CO₃ vs. DBU), and temperature gradients .
  • Real-time monitoring via TLC or HPLC to identify side products (e.g., diastereomers or Boc-deprotected intermediates) .
  • Contradiction resolution : If NMR data conflicts with expected stereochemistry, repeat crystallization or employ computational modeling (DFT) to compare experimental vs. theoretical spectra .

Advanced Question: What strategies are used to evaluate its bioactivity in pharmacological studies?

Q. In vitro assays :

  • Receptor binding studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) using tritiated ligands .
  • Enzyme inhibition : Kinetic analysis (Km/Vmax) to assess inhibition of targets like kinases or proteases .
    In silico tools :
  • Molecular docking (AutoDock Vina) to predict interactions with active sites .
  • ADMET prediction (SwissADME) to evaluate bioavailability and toxicity risks .

Basic Question: What are common impurities observed during synthesis, and how are they mitigated?

Q. Typical impurities :

  • Diastereomers : Caused by incomplete stereochemical control during piperazine ring formation. Resolved via chiral HPLC or fractional crystallization .
  • Boc-deprotected byproducts : Arise from acidic conditions; mitigated by using milder deprotection agents (e.g., TFA in DCM at 0°C) .
    Analytical validation : Compare impurity profiles against reference standards using LC-MS .

Advanced Question: How can computational chemistry aid in understanding its reactivity?

Q. Key applications :

  • Transition state modeling (Gaussian 09) to predict regioselectivity in nucleophilic attacks .
  • Solvent effect simulations (COSMO-RS) to optimize reaction media for solubility and stability .
  • Electrostatic potential maps (MEPs) to identify nucleophilic/electrophilic sites for functionalization .

Basic Question: What safety precautions are necessary when handling this compound?

Q. Lab protocols :

  • PPE : Gloves (nitrile), goggles, and fume hood use to prevent inhalation/contact .
  • Storage : Inert atmosphere (N₂ or Ar) at –20°C to prevent Boc group hydrolysis .
  • Spill management : Absorb with vermiculite and neutralize with 5% sodium bicarbonate .

Advanced Question: How do researchers resolve conflicting crystallographic data for this compound?

Q. Steps :

  • Data reprocessing : Use SHELXL to refine parameters (e.g., thermal displacement, occupancy) .
  • Twinned crystal analysis : Employ PLATON or TWINLAW to detect pseudosymmetry .
  • Cross-validation : Compare with powder XRD or solid-state NMR if single-crystal data is ambiguous .

Advanced Question: What are the challenges in scaling up synthesis from mg to gram scale?

Q. Critical considerations :

  • Exothermic reactions : Use jacketed reactors with precise temperature control (–10 to 50°C) .
  • Catalyst loading : Optimize Pd or enzyme concentrations to minimize costs without compromising yield .
  • Workflow integration : Implement continuous flow systems for oxidation or Boc protection steps to enhance reproducibility .

Advanced Question: How is the compound’s stability assessed under varying pH and temperature?

Q. Stability protocols :

  • Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours .
  • Kinetic analysis : Monitor degradation via HPLC-UV at 254 nm and calculate t₁/₂ using Arrhenius equations .
  • Solid-state stability : Perform DSC/TGA to assess thermal decomposition thresholds .

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